(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes an isocyanate group and a carboxylic acid group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentane derivatives with isocyanate precursors under controlled conditions. One common method is the reaction of cyclopentane-1,3-diol with phosgene to form the corresponding isocyanate intermediate, which is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions to form the corresponding substituted products.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ureas or carbamates.
Scientific Research Applications
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-(+)-Camphoric acid: Another chiral compound with a similar cyclopentane structure but different functional groups.
Spirocyclic oxindoles: Compounds with spirocyclic structures that exhibit unique stereochemistry and reactivity.
Uniqueness
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is unique due to its combination of an isocyanate group and a carboxylic acid group on a cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-8-6-2-1-5(3-6)7(10)11/h5-6H,1-3H2,(H,10,11)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXREFLGEFLWFJ-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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